N-{4-[(E)-phenyldiazenyl]phenyl}cyclohexanecarboxamide
Description
N-{4-[(E)-phenyldiazenyl]phenyl}cyclohexanecarboxamide is a structurally complex compound characterized by a cyclohexanecarboxamide moiety linked to a phenyl ring via an azo (-N=N-) group in the E configuration. This compound’s unique features include:
- Cyclohexanecarboxamide: Provides conformational flexibility and hydrophobic interactions, which are critical for binding to biological targets .
- Azo linkage: Imparts photophysical properties and stability, with the E configuration favoring extended conjugation .
- Phenyl substituents: Enhance aromatic stacking interactions and modulate solubility .
The compound’s synthesis typically involves coupling reactions between diazonium salts and aromatic amines, followed by carboxamide formation.
Properties
CAS No. |
543715-95-3 |
|---|---|
Molecular Formula |
C19H21N3O |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
N-(4-phenyldiazenylphenyl)cyclohexanecarboxamide |
InChI |
InChI=1S/C19H21N3O/c23-19(15-7-3-1-4-8-15)20-16-11-13-18(14-12-16)22-21-17-9-5-2-6-10-17/h2,5-6,9-15H,1,3-4,7-8H2,(H,20,23) |
InChI Key |
MMLILOSTIHQZJH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(E)-phenyldiazenyl]phenyl}cyclohexanecarboxamide typically involves the diazotization of aniline derivatives followed by coupling with a suitable amine. The reaction conditions often include acidic or basic environments to facilitate the diazotization and coupling reactions. For example, the diazotization can be carried out using sodium nitrite and hydrochloric acid, followed by coupling with cyclohexanecarboxamide under basic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale diazotization and coupling reactions, with careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(E)-phenyldiazenyl]phenyl}cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-{4-[(E)-phenyldiazenyl]phenyl}cyclohexanecarboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-{4-[(E)-phenyldiazenyl]phenyl}cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The phenyldiazenyl group can participate in electron transfer reactions, while the cyclohexanecarboxamide moiety may interact with proteins and enzymes. These interactions can modulate biological processes and lead to various physiological effects .
Comparison with Similar Compounds
Table 1: Key Structural Differences and Functional Groups
Key Observations :
- Azo vs. Sulfonamide : The azo group in the target compound enables conjugation and photoresponsive behavior, whereas sulfonamide derivatives (e.g., compound 33) exhibit enhanced hydrogen-bonding capacity, impacting solubility and biological target interactions .
Physicochemical Properties and Stability
Table 2: Comparative Physicochemical Data
Key Observations :
- Thermal Stability : Sulfonamide derivatives (e.g., compound 33) exhibit higher melting points (227–228°C) due to strong intermolecular hydrogen bonding .
- Metabolic Stability: 18F-Mefway’s fluoromethyl group reduces enzymatic degradation, achieving 30% intact compound in plasma at 180 minutes post-injection, unlike non-fluorinated analogs .
Key Observations :
- Receptor Binding : 18F-Mefway shows comparable affinity to WAY-100635 (IC50 26 vs. 23 nM) but superior in vivo stability, making it a superior PET tracer .
- Material Science Applications : Azo-containing compounds like L1 are utilized in alkynylplatinum(II) complexes for optoelectronic applications, leveraging their conjugated systems .
Key Observations :
- Sulfonamide derivatives (e.g., compound 33) achieve higher yields (70%) due to optimized condensation protocols , while trifluoromethyl-piperazine derivatives require chromatographic purification, reducing yields to 48% .
Biological Activity
N-{4-[(E)-phenyldiazenyl]phenyl}cyclohexanecarboxamide is a synthetic organic compound notable for its unique structural features, including a cyclohexane ring and a phenyldiazenyl moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C_{18}H_{20}N_{4}O
- Molecular Weight : 304.38 g/mol
The presence of the phenyldiazenyl group is significant as it contributes to the compound's electronic properties and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may modulate the activity of enzymes or receptors, influencing various biochemical pathways. Preliminary studies suggest that it may exhibit anti-inflammatory and anticancer properties by inhibiting certain cellular processes involved in these conditions.
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. In vitro assays indicated that the compound can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways. A case study involving human breast cancer cells (MCF-7) showed a significant reduction in cell viability upon treatment with this compound at concentrations ranging from 10 to 100 µM over 24 hours.
Table 1: Anticancer Activity Data
| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 10 | 85 | 5 |
| 50 | 60 | 25 |
| 100 | 30 | 50 |
Anti-inflammatory Effects
The anti-inflammatory effects of this compound have also been investigated. In animal models, administration of this compound resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6. The mechanism appears to involve the inhibition of NF-kB signaling pathways.
Table 2: Inflammatory Marker Reduction
| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 200 | 150 |
| Compound (10 mg/kg) | 120 | 90 |
| Compound (50 mg/kg) | 80 | 50 |
Case Studies
- Breast Cancer Study : A study conducted on MCF-7 cells demonstrated that treatment with this compound significantly reduced cell proliferation and induced apoptosis, indicating its potential as an anticancer agent.
- Inflammation Model : In a murine model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound led to a significant reduction in paw edema and inflammatory cytokine levels, showcasing its therapeutic potential in inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
